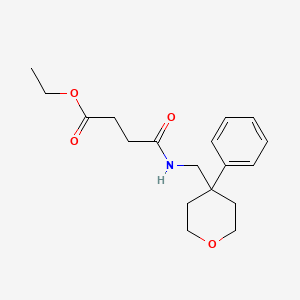

ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate

Beschreibung

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate is a structurally complex ester derivative featuring a tetrahydropyran ring substituted with a phenyl group, an amino linker, and a 4-oxobutanoate moiety. Its structural complexity may render it suitable for pharmaceutical or agrochemical research, particularly in targeting biological interactions via its aromatic and heterocyclic motifs.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-2-23-17(21)9-8-16(20)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRZWJNLTFRQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-phenyl-2H-pyran-4-carboxamide with a Grignard reagent in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction mixture is then gradually warmed to room temperature, followed by the addition of water and ethyl acetate to isolate the product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Analyse Chemischer Reaktionen

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins.

Wirkmechanismus

The mechanism of action of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate with three related esters and amino-substituted derivatives, focusing on structural features, reactivity, and synthesis.

Functional Group Analysis

Key Observations :

- The target compound’s tetrahydropyran ring and phenyl group enhance rigidity and lipophilicity compared to simpler esters (e.g., ethyl butanoate ).

- Bromo-substituted esters (e.g., ethyl 4-bromo-butanoate ) exhibit higher reactivity for nucleophilic substitutions, whereas the target compound’s amino group may facilitate hydrogen bonding or catalytic interactions.

- Methoxyphenyl substituents in compound introduce electron-donating effects, contrasting with the target compound’s unsubstituted phenyl group.

Key Observations :

- The target compound’s synthesis may resemble the amination or coupling strategies used for compound 4c , though its tetrahydropyran core would require additional cyclization steps.

- Ethyl 4-bromo-butanoate serves as a versatile precursor for nucleophilic substitutions, whereas the target compound’s amino group may limit such reactivity.

Physicochemical Properties

Key Observations :

- The target compound’s bulky substituents reduce volatility compared to ethyl butanoate , making it less suitable for applications requiring vapor-phase delivery.

- Its solubility profile may align with compound 4c , favoring polar aprotic solvents like DMF or EtOAc.

Biologische Aktivität

Chemical Structure and Properties

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate has the following molecular structure:

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 279.32 g/mol

The compound features a tetrahydropyran ring, which is known for its presence in various natural products and pharmaceuticals, contributing to its potential bioactivity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. A study by demonstrated that related compounds were effective against various bacterial strains, suggesting that ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate may similarly possess antimicrobial effects.

Anticancer Properties

The compound's structure suggests potential anticancer activity. A case study reported in highlighted the effectiveness of similar tetrahydropyran derivatives in inhibiting tumor cell proliferation. In vitro assays showed that these compounds could induce apoptosis in cancer cells, indicating a promising avenue for further research into ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate).

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving related structures has shown that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases . This suggests that ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate may also offer similar protective benefits.

Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Synthesis and Characterization

The synthesis of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate involves several steps:

- Formation of Tetrahydropyran Ring : Utilizing starting materials such as phenylacetaldehyde and dihydroxy acetone.

- Amidation Reaction : Reacting the tetrahydropyran derivative with butanoic acid derivatives to introduce the amino group.

- Esterification : Converting the resulting acid to an ester using ethanol and a catalyst.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydropyran derivatives, including those structurally similar to ethyl 4-oxo compounds. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that treatment with related tetrahydropyran compounds resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration), suggesting a strong potential for development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.